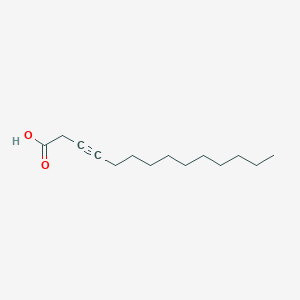
3-Tetradecynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tetradecynoic acid is a long-chain fatty acid with the molecular formula C₁₄H₂₄O₂ It is characterized by the presence of a triple bond between the third and fourth carbon atoms in its aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions: 3-Tetradecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: 3-Tetradecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield saturated fatty acids.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Strong bases like sodium amide (NaNH₂) can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted alkynes depending on the nucleophile used.
科学的研究の応用
3-Tetradecynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activities, particularly those involved in fatty acid metabolism.
Medicine: Research has explored its potential as an inhibitor of specific enzymes, which could have therapeutic implications.
Industry: It is used in the production of surfactants and other specialty chemicals.
作用機序
The mechanism of action of 3-tetradecynoic acid involves its interaction with specific molecular targets, such as enzymes involved in fatty acid metabolism. The triple bond in its structure allows it to act as an inhibitor by binding to the active site of these enzymes, thereby blocking their activity. This inhibition can affect various metabolic pathways and cellular processes.
類似化合物との比較
Tetradecanoic acid: A saturated fatty acid with no triple bond.
3-Hexadecynoic acid: A similar compound with a longer aliphatic chain.
3-Octadecynoic acid: Another similar compound with an even longer chain.
Uniqueness: 3-Tetradecynoic acid is unique due to its specific chain length and the presence of a triple bond at the third carbon position. This structural feature imparts distinct chemical reactivity and biological activity compared to its saturated and longer-chain counterparts.
特性
CAS番号 |
55182-76-8 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
tetradec-3-ynoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-10,13H2,1H3,(H,15,16) |
InChIキー |
NXRVELJJJOMFAM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC#CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


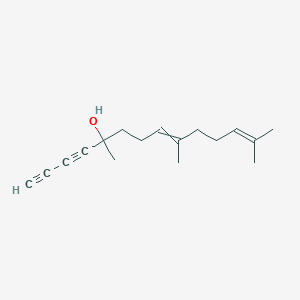

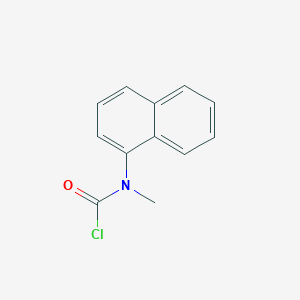
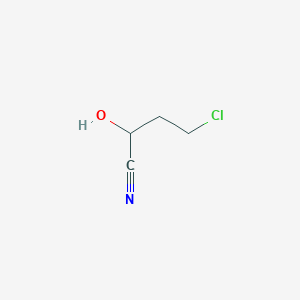
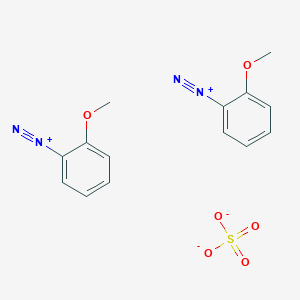
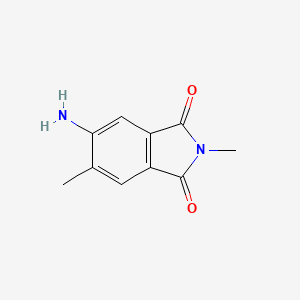
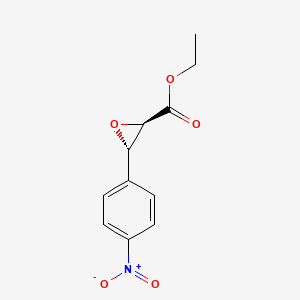

![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)

![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
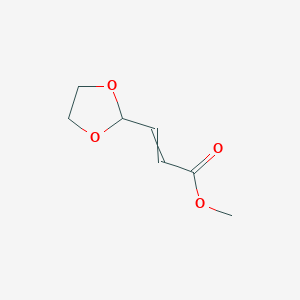
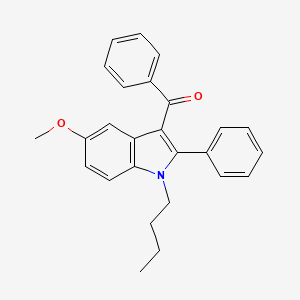
![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)
